5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
Description
Historical Context and Development
The discovery and development of 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are rooted in advancements in azaindole chemistry during the late 20th and early 21st centuries. Azaindoles, heterocyclic systems combining pyrrole and pyridine rings, gained prominence due to their structural similarity to indoles and enhanced electronic properties. The introduction of bromine and carboxylic acid substituents into the pyrrolo[3,2-b]pyridine scaffold emerged from efforts to optimize reactivity and functionality for applications in medicinal chemistry and materials science. Early synthetic routes for related brominated azaindoles, such as 5-bromo-7-azaporphyrin, involved bromination using hydrobromic acid and hydrogen peroxide in dichloromethane. These methods laid the groundwork for later refinements in regioselective functionalization, enabling the targeted synthesis of this compound.
Classification within Azaindole Chemistry
Azaindoles are classified based on the position of the nitrogen atom in the pyridine ring relative to the fused pyrrole. The compound this compound belongs to the 7-azaindole family, where the pyridine nitrogen is located at position 3 relative to the pyrrole ring. This classification distinguishes it from other isomers, such as 4-azaindoles (pyrrolo[3,2-c]pyridines) and 5-azaindoles (pyrrolo[2,3-b]pyridines). The structural features of 7-azaindoles, including their planar geometry and electron-deficient nature, make them valuable intermediates in organic synthesis.
Table 1: Classification of Azaindole Isomers
| Isomer Type | Pyrrolo[x,y-z]pyridine | Nitrogen Position |
|---|---|---|
| 4-Azaindole | [3,2-c] | Position 4 |
| 5-Azaindole | [2,3-b] | Position 5 |
| 7-Azaindole | [3,2-b] | Position 7 |
Significance in Heterocyclic Chemistry Research
The compound’s significance arises from its dual functional groups: a bromine atom at position 5 and a carboxylic acid at position 2. The bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups. Meanwhile, the carboxylic acid group offers a handle for further derivatization, including amidation or esterification, enhancing its utility in drug discovery. Its planar structure promotes π-π stacking interactions, critical for designing molecules with tailored optical or electronic properties. Recent studies highlight its role as a precursor in synthesizing fused polycyclic systems for organic electronics and bioactive compounds targeting kinases and neurotransmitter receptors.
Nomenclature and Structural Classification
The IUPAC name This compound reflects its structure:
- Pyrrolo[3,2-b]pyridine : A fused bicyclic system with a pyrrole ring (positions 1–5) and a pyridine ring (positions 3–7).
- Substituents : A bromine atom at position 5 and a carboxylic acid group at position 2.
Molecular Formula : C₈H₅BrN₂O₂
Molecular Weight : 241.04 g/mol
CAS Registry Number : 800401-52-9
The compound’s structure is characterized by X-ray crystallography and spectroscopic methods, confirming the regiospecific placement of substituents. Its aromatic system exhibits delocalized π-electrons, with the carboxylic acid group introducing polarity and hydrogen-bonding capability.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMLLVBNKAZHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
- Construction of the pyrrolo[3,2-B]pyridine skeleton.
- Introduction of the bromine substituent at the 5-position.
- Functionalization at the 2-position to introduce the carboxylic acid group.
Hydrolysis of Ester Precursors Under Basic Conditions
A common method involves starting from ester or nitrile precursors of the pyrrolo[3,2-B]pyridine framework, followed by hydrolysis to the carboxylic acid using sodium hydroxide in ethanol under reflux conditions.
- Dissolve the precursor compound (e.g., 9a-d derivatives) in ethanol.
- Add 2M sodium hydroxide solution in slight excess.
- Heat the mixture under reflux for 1–2 hours.
- Evaporate the solvent and add water.
- Acidify the solution to pH 4 with acetic acid.
- Filter and dry the precipitated 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid.
This method yields the acid product in moderate to good yields (around 70%) and is adaptable to various substituted pyrrolo[3,2-B]pyridine derivatives.
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Precursor in EtOH + 2M NaOH | Reflux 1–2 h | ~70 | Hydrolysis to carboxylic acid |
| 2 | Acidify to pH 4 with AcOH | Room temp | — | Precipitation of product |
| 3 | Filtration and drying | — | — | Product isolation |
Bromination and Subsequent Functionalization
The bromine substituent at the 5-position can be introduced either early in the synthetic sequence or via selective bromination of the pyrrolo[3,2-B]pyridine intermediate.
- Bromination is often achieved using N-bromosuccinimide (NBS) or bromine reagents under controlled conditions to avoid overbromination.
- The carboxylic acid group is introduced via hydrolysis of ester or nitrile intermediates as above.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of ester precursor | 2M NaOH in EtOH, reflux 1–2 h | ~70 | Common, straightforward method for acid prep |
| Bromination of pyrrolopyridine | NBS or bromine reagents | Variable | Selective bromination step |
| Sulfonylation (related step) | NaH, benzenesulfonyl chloride, DMF, 0 °C to RT | >90 | High-yield intermediate synthesis |
Research Findings and Notes
- The hydrolysis method is well-documented and provides a reliable route to the carboxylic acid with good purity and yield.
- The sulfonylation approach demonstrates the synthetic versatility of the 5-bromo-pyrrolopyridine scaffold and can be adapted for further functionalization towards carboxylic acid derivatives or other substituents.
- Stock solution preparation data is essential for reproducibility in research and formulation development.
- No direct detailed synthetic procedure exclusively for this compound was found in the searched sources; however, the hydrolysis of ester precursors and bromination strategies are standard and widely applied in heterocyclic chemistry.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-B]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized organic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Halogen vs. Alkoxy Groups: Chloro and methoxy derivatives exhibit lower molecular weights compared to brominated analogs. Methoxy groups enhance solubility, while bromine increases steric bulk and reactivity . Ethyl Substituent: The 2-ethyl derivative (C₉H₉BrN₂) shows improved solubility in organic solvents, attributed to the nonpolar ethyl group .
Positional Isomerism :
- Pyrrolo[3,2-B] vs. Pyrrolo[2,3-c] : The fused ring orientation affects electronic distribution and binding affinity. For example, 5-bromo derivatives of pyrrolo[2,3-c]pyridine (CAS 800401-71-2) are 98% pure and used in Suzuki-Miyaura cross-coupling reactions .
- Carboxylic Acid Position : Derivatives with the carboxylic acid group at position 3 (e.g., 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, CAS 1167056-46-3) exhibit distinct reactivity profiles compared to position 2 analogs .
Synthesis and Yield :
- Chloro and methoxy analogs are synthesized in 71% and 80% yields, respectively, via cyclization and functionalization protocols .
- The ethyl-substituted bromo derivative is synthesized via alkylation, though yield data are unspecified .
Functional and Application-Based Comparison
Table 2: Research and Industrial Relevance
Key Findings:
- Reactivity : Brominated pyrrolopyridines are pivotal in palladium-catalyzed reactions. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with boronic acids to yield biaryl products with 86% crude LCAP .
- Safety : Brominated compounds require stringent handling. The [2,3-c] isomer’s SDS mandates precautions against inhalation and skin contact .
Commercial and Analytical Data
- Pricing: Thieno[2,3-b]pyridine-2-carboxylic acid (¥50,200/g) is costlier than pyrrolopyridine analogs, likely due to sulfur’s synthetic complexity .
- Purity : Most brominated pyrrolopyridines exceed 95% purity, ensuring reliability in research .
Biological Activity
5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 1222175-20-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 241.04 g/mol
- CAS Number : 1222175-20-3
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The compound was found to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| L929 | 20 | Inhibition of cell cycle progression |
SGK-1 Kinase Inhibition
The compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various physiological processes including renal function and electrolyte balance. Inhibition of this kinase may provide therapeutic avenues for treating renal diseases and conditions related to electrolyte imbalance.
- Mechanism : The inhibition of SGK-1 leads to decreased sodium retention, which may alleviate hypertension and fluid overload in renal patients .
Case Study 1: Renal Disease Treatment
A clinical investigation assessed the effects of this compound on patients with renal disease. The study reported improved renal function markers in patients treated with the compound compared to a control group. This suggests potential utility in managing renal dysfunction.
Case Study 2: Cancer Cell Line Response
In vitro studies involving various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.
Q & A
Q. What is the structural characterization of 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid?
The compound features a pyrrolopyridine core substituted with a bromine atom at position 5 and a carboxylic acid group at position 2. Single-crystal X-ray diffraction confirms the planar arrangement of the heterocyclic ring system, with bond angles and distances consistent with aromaticity. The bromine atom introduces steric and electronic effects critical for reactivity in cross-coupling reactions .
Q. What synthetic methodologies are reported for preparing this compound?
A common route involves palladium-catalyzed cross-coupling reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo Sonogashira coupling with terminal alkynes under inert conditions (e.g., Pd(PPh₃)₄, CuI, and Et₃N in THF) to introduce functional groups at position 3. Purification via silica gel chromatography (heptane:ethyl acetate = 8:2) yields products with >95% purity .
Q. How is this compound characterized analytically?
Key techniques include:
- ¹H NMR : Distinct peaks for aromatic protons (δ 8.39 ppm for position 5, δ 8.32 ppm for position 3) and NH (δ 12.40 ppm).
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>96% by HLC).
- Mass spectrometry : ESI-MS confirms molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ at m/z 271.06 for derivatives).
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability tests indicate decomposition above 180°C, requiring storage at 2–8°C under argon to prevent oxidation .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in further functionalization?
The bromine atom at position 5 directs electrophilic substitution to position 3 due to its electron-withdrawing effect. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at position 3, leaving the carboxylic acid group intact for subsequent derivatization .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Optimization of catalyst systems (e.g., PdCl₂(dppf) instead of Pd(PPh₃)₄) and reaction temperatures (60–80°C vs. room temperature) improves yields from 51% to >70%. Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes .
Q. How can data discrepancies in NMR spectra be resolved?
Contradictions in proton assignments often arise from tautomerism in the pyrrolopyridine system. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, HSQC) differentiate between tautomeric forms and confirm assignments .
Q. What computational methods predict reactivity or spectroscopic properties?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps to predict sites for nucleophilic attack. ACD/Labs software simulates NMR spectra, aiding in peak assignment for novel derivatives .
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
